Computed Lipophilicity (XLogP3-AA): Allyl-Substituted Cyclopentane Carbaldehyde vs. Unsubstituted Parent
1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde exhibits a computed XLogP3-AA of 2.2, representing a 0.9 log unit increase over the unsubstituted cyclopentanecarbaldehyde (XLogP3-AA = 1.3) . The allyl substituent accounts for this differential, which falls within the range considered favorable for passive membrane permeability (Lipinski's Rule of Five recommends LogP ≤ 5) while offering enhanced organic-phase solubility compared to the parent aldehyde. The 2,4,4-trimethyl analog reaches XLogP3 = 3.3, a full 1.1 log units above the target, approaching the upper bound of oral drug-likeness and potentially introducing solubility liabilities .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Cyclopentanecarbaldehyde (CAS 872-53-7): XLogP3-AA = 1.3; 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde: XLogP3-AA = 3.3 |
| Quantified Difference | Δ = +0.9 log units above unsubstituted parent; Δ = -1.1 log units below tri-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem), consistent methodology across all compounds |
Why This Matters
This lipophilicity value positions the compound in a 'sweet spot' for membrane permeability—more drug-like than the overly polar parent but less hydrophobic than the costly tri-methyl analog—making it a rationally selectable intermediate for medicinal chemistry campaigns.
- [1] PubChem. 1-(Prop-2-en-1-yl)cyclopentane-1-carbaldehyde. CID 13262458. XLogP3-AA = 2.2. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/13262458 View Source
- [2] PubChem. Cyclopentanecarbaldehyde. CID 70106. XLogP3-AA = 1.3. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/70106 View Source
- [3] Kuujia.com. 2,4,4-Trimethyl-1-(prop-2-en-1-yl)cyclopentane-1-carbaldehyde, CAS 2137639-71-3. XLogP3 = 3.3. https://www.kuujia.com/cas-2137639-71-3.html View Source
